![molecular formula C20H28N6O5 B2547588 ethyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 938842-03-6](/img/structure/B2547588.png)
ethyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The papers provided do not directly address the synthesis of the specific compound . However, the cyclocondensation process mentioned in the first paper could be relevant to the synthesis of complex heterocyclic compounds like the one described . The paper discusses the formation of fused heterocycles, which is a common structural feature in many pharmaceutical compounds.
Molecular Structure Analysis
The molecular structure of the compound includes an imidazo[2,1-f]purin-3(2H,4H,8H)-yl moiety, which is a type of heterocycle. The papers do not specifically analyze this structure, but heterocyclic chemistry is a well-studied area, and the principles discussed in the papers regarding the formation and properties of heterocycles can be applied to understand the molecular structure of the compound .
Chemical Reactions Analysis
The papers provided discuss various chemical reactions. For instance, the first paper describes a cyclocondensation reaction involving ethyl (imidazolidine-2-ylidene)acetate, which could be analogous to reactions that the compound might undergo, given its complex heterocyclic structure . The third paper mentions a Pummerer rearrangement, which is a type of reaction that could potentially occur in the synthesis or degradation of the compound, depending on the presence of suitable functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the papers do discuss properties of similar compounds, such as anti-inflammatory, analgesic, and antioxidant activities, which could be relevant if the compound is intended for pharmaceutical use . The molecular docking studies mentioned in the second paper could also be relevant for predicting the interaction of the compound with biological targets .
Aplicaciones Científicas De Investigación
Synthesis Techniques
Research on related compounds emphasizes advancements in synthesis techniques, such as the use of ionic liquids and novel catalysts for the efficient synthesis of imidazole derivatives and other structurally complex molecules. For example, the use of morpholinium ionic liquids has been explored for the pretreatment of rice straw to enhance ethanol production, showcasing an innovative approach to biofuel production (Kahani et al., 2017).
Antimicrobial and Antitumor Activities
Several studies have investigated the antimicrobial and antitumor potentials of compounds structurally related to the one . For instance, compounds synthesized from ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate have shown significant antitumor activities against various cancer cell lines (Mohareb and Gamaan, 2018). This highlights the potential of such compounds in the development of new anticancer drugs.
Antioxidative Properties
The antioxidative properties of compounds, including those with morpholine components, have also been a subject of research. A study on red seaweed-derived compounds, for instance, revealed promising antioxidative and anti-inflammatory properties, suggesting potential applications in pharmaceutical and nutraceutical industries (Makkar and Chakraborty, 2018).
Chemical Reactivity and Characterization
The reactivity and characterization of imidazole derivatives have been explored through spectroscopic and computational studies. Understanding the reactivity of these compounds can lead to new applications in chemical synthesis and material science (Hossain et al., 2018).
Propiedades
IUPAC Name |
ethyl 2-[4,7-dimethyl-6-(3-morpholin-4-ylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O5/c1-4-31-15(27)13-26-18(28)16-17(22(3)20(26)29)21-19-24(14(2)12-25(16)19)7-5-6-23-8-10-30-11-9-23/h12H,4-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNQREIDTQULDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3CCCN4CCOCC4)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16626462 |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.